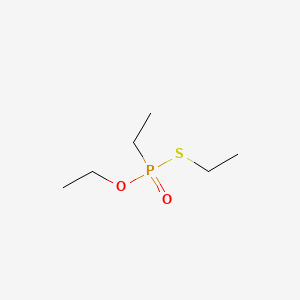
O,S-Diethyl ethylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,S-Diethyl ethylphosphonothioate: is an organophosphorus compound with the molecular formula C_6H_15O_2PS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: O,S-Diethyl ethylphosphonothioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates and sulfonates.
Reduction: Reduction reactions can convert it into different phosphonothioate derivatives.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphonates and sulfonates.
Reduction: Various phosphonothioate derivatives.
Substitution: Compounds with different functional groups replacing the ethyl groups.
科学的研究の応用
O,S-Diethyl ethylphosphonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in developing pharmaceuticals and as a tool for studying biochemical pathways.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The pathways involved often include the inhibition of cholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
類似化合物との比較
- O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate
- O,S-Diethyl methylphosphonothioate
- O-Ethyl S-ethyl methylphosphonothioate
Comparison: O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specific applications in research and industry.
生物活性
O,S-Diethyl ethylphosphonothioate, an organophosphorus compound, has garnered attention in both toxicology and pharmacology due to its significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H13O2PS
- Molecular Weight : 178.21 g/mol
- Functional Groups : Ethyl groups and a phosphonothioate moiety, which are crucial for its biological activity.
This compound primarily functions as an acetylcholinesterase (AChE) inhibitor . This enzyme is vital for the hydrolysis of acetylcholine, a neurotransmitter that plays a key role in nerve signal transmission. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of the nervous system.
Key Mechanisms:
- Phosphonylation of AChE : The compound binds to the serine residue at the active site of AChE, forming a stable enzyme-inhibitor complex.
- Chirality Effects : The phosphorus atom's chirality can lead to different inhibitory effects depending on the enantiomer, with one enantiomer often exhibiting greater potency than the other .
Biological Effects
The biological effects of this compound are profound and can lead to various physiological responses:
- Neurological Symptoms : Increased neurotransmission can cause symptoms such as muscle twitching, respiratory distress, and potentially death if not treated promptly.
- Toxicity Profile : The compound is considered highly toxic, similar to other organophosphate agents like VX. Its lethal dose (LD50) varies based on exposure route and conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits AChE in various biological models. For example, studies using Torpedo californica AChE have shown that the compound significantly reduces enzyme activity at low concentrations .
In Vivo Studies
Research involving animal models has provided insights into the compound's toxicity and potential therapeutic interventions. For instance:
- Guinea Pig Studies : Lethal doses were established, showing that this compound could cause cholinergic crises similar to those induced by VX exposure. Treatments with atropine and oxime reactivators were tested for efficacy .
- Skin Exposure Experiments : Studies on dermal exposure indicated that rapid decontamination significantly reduced toxicity levels compared to delayed treatments .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate | Contains diethylamino group | More potent cholinesterase inhibitor |
| O,S-Diethyl methylphosphonothioate | Methyl group instead of ethyl | Different reactivity profile |
| O-Ethyl S-ethyl methylphosphonothioate | Ethyl group on both sides | Distinct biological activity |
特性
CAS番号 |
108813-14-5 |
|---|---|
分子式 |
C6H15O2PS |
分子量 |
182.22 g/mol |
IUPAC名 |
1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |
InChIキー |
ROHZJRLOFLALPG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















